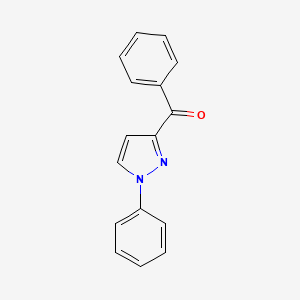![molecular formula C10H17NO4S2 B14263236 Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate CAS No. 189149-93-7](/img/no-structure.png)
Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate is an organic compound with the molecular formula C10H17NO4S2. This compound is known for its unique structure, which includes both ester and thioether functional groups. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate can be synthesized through a multi-step process. One common method involves the reaction of diethyl malonate with bis(methylsulfanyl)methylideneamine under controlled conditions. The reaction typically requires a base such as sodium ethoxide and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The final product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate involves its interaction with various molecular targets. The thioether groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate.
Bis(methylsulfanyl)methylideneamine: Another precursor used in the synthesis.
Diethyl {[bis(methylsulfanyl)methylidene]amino}acetate: A structurally similar compound with slightly different properties.
Uniqueness
This compound is unique due to its combination of ester and thioether functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Propriétés
| 189149-93-7 | |
Formule moléculaire |
C10H17NO4S2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
diethyl 2-[bis(methylsulfanyl)methylideneamino]propanedioate |
InChI |
InChI=1S/C10H17NO4S2/c1-5-14-8(12)7(9(13)15-6-2)11-10(16-3)17-4/h7H,5-6H2,1-4H3 |
Clé InChI |
HZRBFTGUNHZSNC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)N=C(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)


![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
